molecular formula C14H21N3O3 B13373542 3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide

3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide

Cat. No.: B13373542
M. Wt: 279.33 g/mol
InChI Key: HSOKMCCEIWWWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a pyrimidine ring, which is further substituted with two methoxy groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide typically involves the reaction of 4,6-dimethoxy-2-pyrimidinylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)propanamide is unique due to the presence of the cyclopentyl group and the propanamide moiety, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

3-cyclopentyl-N-(4,6-dimethoxypyrimidin-2-yl)propanamide

InChI

InChI=1S/C14H21N3O3/c1-19-12-9-13(20-2)17-14(16-12)15-11(18)8-7-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,15,16,17,18)

InChI Key

HSOKMCCEIWWWNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CCC2CCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.